![molecular formula C15H18N4O3S2 B2700498 4-(6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034371-38-3](/img/structure/B2700498.png)
4-(6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene, a pyrrolopyrimidine, and a morpholine ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrrolopyrimidine is a bicyclic aromatic compound that consists of a pyrrole ring fused to a pyrimidine ring. Morpholine is a six-membered ring with one nitrogen and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized through various methods such as palladium-catalyzed coupling reactions . Pyrrolopyrimidines can be synthesized through a variety of methods, including the reaction of β-amino acids with triethyl orthoformate . Morpholine can be synthesized by the reaction of diethylene glycol with ammonia under pressure .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and rings. The thiophene and pyrrolopyrimidine rings are aromatic and planar, while the morpholine ring is not aromatic and may adopt a chair conformation .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Pyrrolopyrimidines can participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution . Morpholines can undergo reactions at the nitrogen atom, such as alkylation, and at the oxygen atom, such as oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Intermediate for Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition: This compound serves as an important intermediate in the synthesis of derivatives that inhibit tumor necrosis factor alpha and nitric oxide, showcasing its potential in therapeutic applications related to inflammation and immune response modulation H. Lei et al., 2017.
Pharmaceutical Applications
- Potential for Pharmacological Activities: The synthesis and characterization of related compounds indicate potential for future investigations into their pharmacological activities, suggesting the compound's relevance in drug discovery and development R. Zaki, S. M. Radwan, A. El-Dean, 2017.
Material Science Applications
- Precursor for Synthesis of Novel Compounds: The compound acts as a precursor in the synthesis of novel thieno[2,3-d]pyrimidine derivatives bearing a sulfonylurea moiety, contributing to the development of new materials with potential applications in various industries C. Chen et al., 2014.
Biochemical Research
- Investigation of Molecular Mechanisms: Studies involving the compound and its derivatives can shed light on molecular mechanisms underlying various biochemical processes, offering insights into cell signaling, enzyme inhibition, and receptor interaction dynamics H. Hobbs et al., 2019.
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
properties
IUPAC Name |
4-[6-(5-methylthiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-11-2-3-14(23-11)24(20,21)19-9-12-8-16-15(17-13(12)10-19)18-4-6-22-7-5-18/h2-3,8H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZRLRZATLUAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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